Chlorpromazine is a synthetic compound classified as a phenothiazine derivative. [] It holds significant importance in scientific research as a model compound for studying diverse biological and chemical phenomena. [, ] While initially known for its clinical uses, this analysis will focus solely on its applications within scientific research, excluding information related to drug use, dosage, and side effects.
Chlorpromazine is characterized by its tricyclic phenothiazine ring system, with a chlorine atom attached to position 2 and a 3-(dimethylamino)propyl chain at position 10. [, ] Its amphiphilic nature arises from the hydrophobic aromatic rings and the hydrophilic tertiary amine group. [, ] This structural feature allows Chlorpromazine to interact with both lipid membranes and various proteins. [, , ]
Chlorpromazine interacts with biological systems through multiple mechanisms. It can inhibit calmodulin, a calcium-binding protein involved in various cellular processes. [] This inhibition leads to increased calcium currents and enhanced contractile force in frog atria. [] Chlorpromazine also exhibits calcium antagonistic action, contributing to its vasorelaxant properties. [] Moreover, it demonstrates alpha-adrenergic blocking action, further contributing to vasorelaxation. []
Chlorpromazine's amphiphilic nature is a key physical characteristic influencing its interactions with biological membranes. [, ] Its partition coefficients in phospholipid vesicles and human erythrocyte ghosts are high, indicating its strong affinity for lipid bilayers. [] This property allows Chlorpromazine to alter membrane permeability, affecting the uptake and displacement of other amphiphilic molecules. [] The fluorescence polarization of 1-anilino-8-naphthalene sulfonate (ANS) decreases with increasing Chlorpromazine concentration, while the polarization of 1,6-diphenyl-1,3,5-hexatriene (DPH) increases, suggesting a complex effect on membrane fluidity. []
Membrane Studies: Chlorpromazine's strong interaction with lipid membranes makes it a valuable tool for studying membrane structure and function. [, ] Researchers use it to investigate membrane permeability, drug partitioning, and the effects of amphiphilic molecules on membrane properties. [, , ] For example, Chlorpromazine's ability to enhance the permeability of β-lactam antibiotics across rat intestinal brush border membrane vesicles provides insights into drug transport mechanisms. []
Cellular Metabolism: Chlorpromazine's effects on cell respiration and metabolism have been investigated using various model systems. [, ] Studies have shown that Chlorpromazine can influence glucose oxidation, succinate oxidation, and oxygen consumption in different cell types. [] Additionally, its impact on the synthesis, hydrolysis, and transfer of lipids and liponucleotides in the context of polyglycerophosphatide biosynthesis has been explored. []
Calcium Signaling: Chlorpromazine's ability to inhibit calmodulin provides a tool for studying calcium-dependent cellular processes. [] Research using frog atria demonstrated that Chlorpromazine can increase calcium currents and enhance contractile force through its calmodulin-inhibiting action. [] This highlights its potential for investigating calcium signaling pathways in various experimental models.
Scrapie Agent Inactivation: Chlorpromazine, when combined with ultraviolet irradiation, has been shown to inactivate the scrapie agent, the infectious particle associated with prion diseases. [] The mechanism involves Chlorpromazine penetrating lipid bilayers and inducing single-strand breaks in nucleic acids under irradiation, suggesting a potential nucleic acid target for scrapie inactivation. []
Bacteriophage RNA Photoinactivation: Chlorpromazine, in the presence of UVA irradiation, can reduce the infectivity of bacteriophage RNA. [] This photoinactivation process is attributed to the formation of Chlorpromazine adducts with purine residues in the RNA molecule, highlighting its potential for studying photochemical reactions and their impact on biological molecules. []
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